4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indanone derivatives It is characterized by the presence of bromine and fluorine atoms on the indanone ring, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Chemical Reactions Analysis
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential therapeutic agents for various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of advanced materials with specific optical and electronic properties, such as light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: This compound has a similar structure but differs in the position of the fluorine atom.
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one: This compound contains a nitro group instead of an amine group, which significantly alters its chemical properties and applications.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 |
InChI Key |
HZQGENLMMNOXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)F)Br |
Origin of Product |
United States |
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